molecular formula C7H13Br B571521 (Bromomethyl)cyclohexane-d11 CAS No. 1219794-79-2

(Bromomethyl)cyclohexane-d11

Cat. No.: B571521
CAS No.: 1219794-79-2
M. Wt: 188.152
InChI Key: UUWSLBWDFJMSFP-BZNVDYMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bromomethyl)cyclohexane-d11 is a deuterium-labeled analog of (Bromomethyl)cyclohexane. It is a halogenated organic compound with the molecular formula C7H2D11Br. The incorporation of deuterium atoms makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bromomethyl)cyclohexane-d11 typically involves the deuteration of (Bromomethyl)cyclohexane. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity and yield of the final product are critical factors, and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(Bromomethyl)cyclohexane-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of cyclohexylmethanol-d11 or cyclohexylamine-d11.

    Oxidation Reactions: Formation of cyclohexanone-d11 or cyclohexanol-d11.

    Reduction Reactions: Formation of cyclohexylmethane-d11

Scientific Research Applications

(Bromomethyl)cyclohexane-d11 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of (Bromomethyl)cyclohexane-d11 is primarily related to its role as a labeled compound in research. The deuterium atoms replace hydrogen atoms, which can alter the compound’s metabolic and pharmacokinetic profiles. This isotopic substitution can affect the rate of chemical reactions and the stability of the compound, providing valuable insights into the behavior of similar non-deuterated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in tracer studies and NMR spectroscopy. Additionally, deuterated compounds often exhibit different metabolic and pharmacokinetic properties, making them valuable in drug development .

Properties

CAS No.

1219794-79-2

Molecular Formula

C7H13Br

Molecular Weight

188.152

IUPAC Name

1-(bromomethyl)-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane

InChI

InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D

InChI Key

UUWSLBWDFJMSFP-BZNVDYMVSA-N

SMILES

C1CCC(CC1)CBr

Synonyms

(Bromomethyl)cyclohexane-d11;  1-(Bromomethyl)cyclohexane-d11;  Bromocyclohexylmethane-d11;  Cyclohexylmethyl Bromide-d11;  6-(Bromomethyl)-cyclohexane-1,1,2,2,3,3,4,4,5,5,6-d11

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.